2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-28-14-24-16-5-1-2-6-17(16)28)23-11-10-22-18-7-8-19(27-26-18)25-15-4-3-9-21-12-15/h1-9,12,14H,10-11,13H2,(H,22,26)(H,23,29)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUVPPATZGGSNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzimidazole core, followed by the introduction of the pyridazinyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins, leading to altered cellular functions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations :
- Heterocyclic Core : The target compound’s benzimidazole-pyridazine scaffold differs from the pyrimidine-triazole (2e) and benzimidazole-pyrazole (28–32) systems. Pyridazine derivatives are associated with anti-inflammatory and antihypertensive effects, while pyrimidine-triazole hybrids are often kinase inhibitors .
- Substituent Impact: The pyridin-3-ylamino group in the target compound may enhance binding to kinases compared to the phenylamino group in . The acetamide linker is shared with compounds 28–32 but differs in connectivity, affecting conformational flexibility .
Key Observations :
- Synthetic Methods: The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., EDCI/HOBt-mediated amidation).
- Purity and Stability : Compound 2e’s high HPLC-UV purity (99%) underscores the efficacy of microwave-assisted synthesis, while the crystalline purity of highlights the utility of X-ray diffraction for structural validation.
Q & A
Q. What are the standard methods for synthesizing this compound, and how can its purity be validated?
The synthesis typically involves multi-step organic reactions, including condensation, nucleophilic substitution, and cyclization. Key steps include coupling the benzodiazole moiety with the pyridazin-3-ylamino-ethylacetamide backbone under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purity is validated using:
- Nuclear Magnetic Resonance (NMR) to confirm proton environments and functional groups .
- Mass Spectrometry (MS) for molecular weight confirmation .
- Thin-Layer Chromatography (TLC) to monitor reaction progress and detect impurities .
Q. Which spectroscopic techniques are critical for structural elucidation?
- ¹H/¹³C NMR : Identifies aromatic protons (e.g., benzodiazole at δ 7.5–8.5 ppm) and aliphatic chains (e.g., ethylacetamide at δ 2.5–3.5 ppm) .
- Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
Impurities often arise from incomplete coupling reactions or side products (e.g., unreacted pyridazine intermediates). Resolution methods include:
- Column Chromatography : Separates unreacted starting materials using gradient elution .
- Recrystallization : Purifies the final product using solvents like ethanol or acetonitrile .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies suggest:
- pH 7–9 : Optimal for aqueous solutions (degradation <5% over 24 hours) .
- Temperature : Stable at 4°C for short-term storage; lyophilization recommended for long-term preservation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature : Pyridazine ring formation requires 80–100°C for 6–12 hours .
- Catalysts : Use Pd/C or CuI for coupling reactions to reduce side products .
- Solvent Systems : Anhydrous DMF or THF improves solubility of hydrophobic intermediates .
Q. How do structural analogs compare in bioactivity, and how can conflicting data be resolved?
- Analog Comparison : Pyridazine derivatives with thiophene or indole substituents show enhanced anticancer activity (e.g., IC₅₀ values 2–10 μM in HeLa cells) .
- Data Contradictions : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to validate target specificity .
Q. What functional groups are critical for its pharmacological activity?
- Benzodiazole : Enhances DNA intercalation potential .
- Pyridazin-3-ylamino Group : Mediates kinase inhibition (e.g., EGFR inhibition via hydrogen bonding) .
- Acetamide Linker : Improves solubility and bioavailability .
Q. What in silico strategies are effective for predicting binding modes?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17) to predict binding pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can solubility challenges in aqueous buffers be addressed?
- Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Q. What are the key considerations for scaling up synthesis?
- Automated Reactors : Ensure consistent temperature/pH control for batch reproducibility .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
